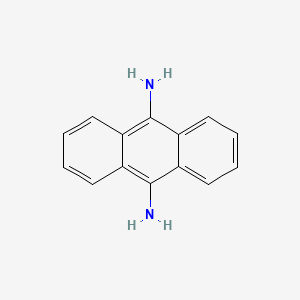
Anthracene-9,10-diamine
Cat. No. B1611340
Key on ui cas rn:
53760-37-5
M. Wt: 208.26 g/mol
InChI Key: NDMVXIYCFFFPLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06835805B2
Procedure details


20 g of anthraquinone was heated at boiling point with 200 ml formamide for 4 hours. The supernatent anthraquinone slowly disappeared while yellow crystals deposited. The solution was cooled, suction filtered and washed thoroughly with alcohol. The resultant 9,10-diformylaminoanthracene was recrystalized from formamide giving long yellow crystals mpt 439° C. Chemical analysis for C16 H12 O2 N2 was calculated N 10.60%, found N10.88%. 40 g of KOH was dissolved in 100 ml of methanol and 10 g of the 9,10 diformylaminoanthracene prepared above was added and formed a deep red brown solution. This was heated at boiling point for one hour, when red glistening crystals separated. The solution was cooled, suction filtered with the exclusion of air and the crystals washed with methanol. The crystal mass was dissolved in acetone, filtered as necessary and the filtrate carefully mixed with petroleum ether to deposit 9,10 diaminoanthracene as glistening flakes. Recrystalization from acetone gave deep red crystals. Chemical analysis for C14 H12 N2 was calculated C 80.75%, H 5.81%, N 13.44% found C 81.06%, H 5.18%, N 12.47%.



Identifiers


|
REACTION_CXSMILES
|
[CH:1]1[C:14]2[C:13](=O)[C:12]3[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=3)C(=O)[C:5]=2[CH:4]=[CH:3][CH:2]=1.[N:17]#N.[CH:19]([NH2:21])=O>>[NH2:17][C:13]1[C:14]2[C:5]([C:19]([NH2:21])=[C:7]3[C:12]=1[CH:11]=[CH:10][CH:9]=[CH:8]3)=[CH:4][CH:3]=[CH:2][CH:1]=2
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=CC=2C(C3=CC=CC=C3C(C12)=O)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=CC=2C(C3=CC=CC=C3C(C12)=O)=O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N#N
|
Step Four
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)N
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
for 4 hours
|
|
Duration
|
4 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The solution was cooled
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
suction filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed thoroughly with alcohol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resultant 9,10-diformylaminoanthracene was recrystalized from formamide giving long yellow crystals mpt 439° C
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
40 g of KOH was dissolved in 100 ml of methanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
10 g of the 9,10 diformylaminoanthracene prepared
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
above was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
formed a deep red brown solution
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
This was heated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
for one hour
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
separated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The solution was cooled
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
suction filtered with the exclusion of air
|
WASH
|
Type
|
WASH
|
|
Details
|
the crystals washed with methanol
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The crystal mass was dissolved in acetone
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered as necessary and the filtrate
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
carefully mixed with petroleum ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Recrystalization from acetone
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
gave deep red crystals
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
NC=1C2=CC=CC=C2C(=C2C=CC=CC12)N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

